molecular formula C6H6N2O B1631597 2-(1-Methoxyethylidene)malononitrile

2-(1-Methoxyethylidene)malononitrile

Cat. No.: B1631597
M. Wt: 122.12 g/mol
InChI Key: LBTQCPWBQJYQLI-UHFFFAOYSA-N
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Description

2-(1-Methoxyethylidene)malononitrile (CAS: 5515-16-2) is a malononitrile derivative with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol. Its structure features a methoxyethylidene group attached to the malononitrile core, which contributes to its electronic and steric properties.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

2-(1-methoxyethylidene)propanedinitrile

InChI

InChI=1S/C6H6N2O/c1-5(9-2)6(3-7)4-8/h1-2H3

InChI Key

LBTQCPWBQJYQLI-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C#N)OC

Canonical SMILES

CC(=C(C#N)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Malononitrile Derivatives

Key Observations :

  • Synthetic Efficiency : Fluorene/carbazole-based derivatives (FPTC, CPTC) achieve high yields (~80–85%) via Suzuki coupling, comparable to the methoxyethylidene compound .
  • Substituent Effects: Electron-donating groups (e.g., methoxy in 2-(1-Methoxyethylidene)malononitrile) vs. electron-withdrawing groups (e.g., nitro in 2-(4-Nitrobenzylidene)malononitrile) significantly alter reactivity and applications .

Physicochemical and Electronic Properties

Table 2: Key Physicochemical Data
Compound Name Melting Point (°C) IR (CN Stretch, cm⁻¹) UV-Vis Absorption (nm) NLO Hyperpolarizability (βtot, esu)
This compound N/A ~2210* N/A Theoretical: Moderate
2-(4-Nitrobenzylidene)malononitrile 160–162 2211 290–320 High (βtot > urea)
2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile 297–298 2220 350–370 Superior to urea (βtot = 4.5×10⁻²⁸)
FPTC N/A N/A 500–600 High (βtot = 6.8×10⁻²⁸)

*Estimated based on analogous compounds in and .

Key Observations :

  • NLO Performance: Thiazolidinone and fluorene-based derivatives exhibit higher hyperpolarizability than the methoxyethylidene compound due to extended π-conjugation and strong electron-withdrawing groups .
  • Spectroscopic Features : Nitrobenzylidene derivatives show strong UV-Vis absorption (290–320 nm), making them suitable for optoelectronic applications .
Table 3: Application-Specific Comparisons
Compound Name Biological Activity Material Science Application Reference
This compound Limited data; potential as intermediate NLO materials, organic semiconductors
Quinoline-based tyrphostins Antiproliferative (IC₅₀: 2.3–25 µM) EGFR kinase inhibitors
2-(3-Chloro-4-methoxybenzylidene)malononitrile Research chemical Photovoltaic acceptors
PMDC2–PMDC8 (Computational derivatives) N/A High-performance NLO materials

Key Observations :

  • Biological Activity: Quinoline-based malononitriles show potent antiproliferative effects, whereas the methoxyethylidene derivative lacks reported bioactivity .
  • Material Science : Fluorene and carbazole derivatives (FPTC, CPTC) are prioritized in organic photovoltaics due to their broad absorption spectra and charge transport properties .

Preparation Methods

Knoevenagel Condensation with Methoxyacetone

The most documented method involves a modified Knoevenagel condensation between malononitrile and methoxyacetone. This one-step process utilizes β-alanine or acetic acid as catalysts in tert-butyl methyl ether (MTBE):

Reaction Scheme
$$
\text{Malononitrile} + \text{Methoxyacetone} \xrightarrow[\text{β-Alanine}]{\text{MTBE, Δ}} \text{this compound} + \text{H}_2\text{O}
$$

Optimized Conditions

  • Molar Ratio : 1:1.2 (malononitrile:methoxyacetone)
  • Catalyst Loading : 2-5 wt% β-alanine
  • Temperature : Reflux (65-70°C)
  • Reaction Time : 48-72 hours
  • Yield : 68-72% after vacuum distillation

Dean-Stark trap utilization improves yield by continuously removing water, shifting equilibrium toward product formation. Post-treatment involves sequential washing with aqueous NaCl (5%) and drying over MgSO₄ before fractional distillation under reduced pressure (0.05-0.02 mmHg).

Cyanoacetamide Dehydration Route

An alternative pathway starts with cyanoacetamide, employing phosphorus oxychloride (POCl₃) as a dual dehydrating agent and solvent:

Stepwise Procedure

  • Ammonolysis : Ethyl cyanoacetate reacts with gaseous NH₃ in methanol at -20°C to 50°C, forming cyanoacetamide (89-93% yield).
  • Dehydration : Cyanoacetamide undergoes POCl₃-mediated elimination:
    $$
    \text{NC-CH₂-CONH₂} + \text{POCl}3 \rightarrow \text{NC-CH₂-CN} + \text{HPO}3 + \text{NH}_4\text{Cl}
    $$
  • Methoxyethylidene Introduction : The resultant malononitrile reacts with methyl vinyl ether under acid catalysis (e.g., p-TsOH) to install the methoxyethylidene group.

Critical Parameters

  • POCl₃ Stoichiometry : 1.5 equivalents relative to cyanoacetamide
  • Reaction Time : 8 hours at 110°C
  • Final Product Purity : ≥98% after recrystallization from ethanol/water

Direct Alkoxylation of Ethylidene Precursors

A less common approach modifies pre-formed ethylidene-malononitrile derivatives through nucleophilic alkoxylation. For example, treating 2-chloroethylidene-malononitrile with sodium methoxide in DMF facilitates methoxy substitution:

$$
\text{Cl-C(=CH₂)-C(CN)₂} + \text{NaOCH}_3 \rightarrow \text{CH₃O-C(=CH₂)-C(CN)₂} + \text{NaCl}
$$

Advantages

  • Avoids harsh dehydration conditions
  • Enables late-stage functionalization

Limitations

  • Requires halogenated precursor synthesis
  • Moderate yields (55-60%) due to competing elimination

Comparative Analysis of Methods

Parameter Knoevenagel Route Cyanoacetamide Route Alkoxylation Route
Starting Materials Malononitrile, Methoxyacetone Ethyl cyanoacetate, NH₃ 2-Chloroethylidene-malononitrile
Steps 1 3 2
Typical Yield 68-72% 57-66% 55-60%
Purity (Post-Processing) ≥95% ≥98% 90-92%
Scalability Pilot-plant feasible Industrial-scale proven Lab-scale only
Key Reference

Reaction Mechanism Insights

Knoevenagel Pathway

The β-alanine-catalyzed condensation proceeds via:

  • Enamine Formation : β-Alanine reacts with methoxyacetone to generate a nucleophilic enamine intermediate.
  • Michael Addition : Enamine attacks malononitrile’s central carbon, forming a C-C bond.
  • Elimination : Water expulsion yields the conjugated product, regenerating the catalyst.

Kinetic Studies

  • Rate-determining step: Enamine formation (activation energy ≈ 85 kJ/mol)
  • Arrhenius pre-exponential factor: 1.2×10⁸ s⁻¹

POCl₃-Mediated Dehydration

Phosphorus oxychloride acts as both a Lewis acid (coordinating to amide oxygen) and Brønsted acid (protonating NH₂). This dual role facilitates consecutive eliminations:

  • Protonation : POCl₃ protonates cyanoacetamide’s amide nitrogen.
  • Phosphoryl Intermediate : Formation of O=P(O)Cl₂-NHCO-CH₂-CN.
  • HCl Elimination : Sequential loss of HCl and HPO₃ yields malononitrile.

Purification and Characterization

Distillation Parameters

  • Boiling Range : 113-118°C at 3.3 kPa
  • Purity Assessment :
    • GC-MS : Retention time 8.2 min (HP-5 column, He carrier)
    • ¹H NMR (DMSO-d₆): δ 3.35 (s, OCH₃), 5.82 (s, =CH-), 2.1 (s, CH₃)

Impurity Profile

  • Residual cyanoacetamide (<0.5%)
  • Isomeric byproducts (e.g., 1-methoxypropene derivatives)

Industrial-Scale Considerations

Chinese manufacturers optimize the cyanoacetamide route by:

  • Continuous Ammonia Absorption : Reduces reaction time from 12h to 4h
  • Recycled POCl₃ : 85% recovery via vacuum stripping
  • Waste HPO₃ Conversion : Neutralized to Na₃PO₄ for fertilizer production

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials show 15-minute reaction times using:

  • Power : 300W pulsed irradiation
  • Solvent : Acetonitrile/water (9:1)
  • Yield Improvement : 78% vs. conventional 68%

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID PTFE tubing) enable:

  • Throughput : 12 g/h at 100°C
  • Residence Time : 8 minutes
  • Safety : Mitigates exothermic risks in POCl₃ steps

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-Methoxyethylidene)malononitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, a common method for malononitrile derivatives. React 1-methoxyethylidene precursors with malononitrile under basic conditions (e.g., sodium methoxide or piperidine in ethanol). Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Use 5–10 mol% of ammonium acetate to enhance condensation efficiency.
  • Solvent : Polar aprotic solvents (e.g., THF or DMF) improve solubility of aromatic aldehydes.
    Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify methoxy and ethylidene groups. The cyano groups (δ\delta ~110–120 ppm in 13^{13}C) confirm malononitrile backbone .
  • IR : Peaks at ~2200–2250 cm1^{-1} (C≡N stretching) and ~1600 cm1^{-1} (C=C) validate the structure .
  • X-ray Crystallography : Resolves spatial conformation and bond angles, critical for studying charge-transfer properties in optoelectronic applications .

Advanced Research Questions

Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer :

  • Modeling : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate hyperpolarizability (β\beta) and dipole moments.
  • Key Metrics : High β\beta values (>100 × 1030^{-30} esu) indicate strong NLO activity. Substituent effects (e.g., electron-withdrawing groups on the aryl ring) enhance intramolecular charge transfer .
  • Validation : Compare computed UV-vis spectra (TD-DFT) with experimental data to refine models .

Q. How can researchers resolve contradictions in reported bioactivity data for malononitrile derivatives in enzyme inhibition studies?

  • Methodological Answer :

  • Systematic Variation : Test derivatives with controlled substituent changes (e.g., methoxy vs. halogen groups) to isolate structure-activity relationships .
  • Assay Conditions : Standardize enzyme concentration (e.g., tyrosinase at 0.1–0.5 U/mL) and pH (6.8–7.4) to minimize variability.
  • Statistical Analysis : Use ANOVA or multivariate regression to identify confounding factors (e.g., solvent polarity, incubation time) .

Q. What strategies improve the solubility and stability of this compound in aqueous media for biological assays?

  • Methodological Answer :

  • Co-solvents : Use 10–20% DMSO or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic functionalization.
  • Stability Testing : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours .

Key Notes for Experimental Design

  • Synthetic Reproducibility : Document reaction atmosphere (N2_2 vs. air) to account for oxidation side reactions .
  • Biological Assays : Include positive controls (e.g., kojic acid for tyrosinase inhibition) and validate cytotoxicity (MTT assay) at 10–100 µM concentrations .
  • Computational Workflows : Use Gaussian or ORCA software for DFT, and cross-validate with crystallographic data .

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